3-bromo-4-fluoro-6-iodo-2H-indazole

描述

Overview of Indazole Heterocyclic Chemistry and Significance

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.govcaribjscitech.com While relatively rare in nature, synthetic indazole derivatives exhibit a vast array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. nih.govmdpi.comrsc.orgrsc.org The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide range of pharmacological effects. nih.gov This has made indazole and its derivatives a "privileged structure" in drug discovery, with several FDA-approved drugs, such as Niraparib and Pazopanib, featuring this core. nih.govnih.gov

The significance of the indazole scaffold lies in its ability to serve as a versatile building block for a multitude of bioactive molecules. nih.govaustinpublishinggroup.com Its structural features allow for interactions with various biological targets, and the introduction of different functional groups can fine-tune its pharmacological profile. nih.gov The development of novel synthetic methods for indazole derivatives continues to be an active area of research, driven by the quest for new and more effective therapeutic agents. austinpublishinggroup.compnrjournal.com

Distinctive Features and Tautomerism of the 2H-Indazole Core

A key characteristic of the indazole ring system is the existence of tautomers, primarily the 1H- and 2H-forms, which differ in the position of the nitrogen-bound hydrogen atom. nih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govchemicalbook.com However, the 2H-indazole isomer, also known as isoindazole, is a significant pharmacophore in its own right, with derivatives showing affinity for various receptors. nih.gov

The stability and reactivity of these tautomers can be influenced by the solvent and the nature of substituents on the ring. bgu.ac.ilnih.govresearchgate.net For instance, the less common 2H-tautomer can be stabilized through intra- or intermolecular hydrogen bonding. bgu.ac.ilresearchgate.net The synthesis of specific 2H-indazole derivatives can be challenging due to the potential for forming mixtures of 1H and 2H isomers, making the development of regioselective synthetic methods crucial. nih.govorganic-chemistry.orgresearchgate.net

Strategic Importance of Halogenation in 2H-Indazole Chemistry

Halogenation is a powerful tool in medicinal chemistry for modulating the physicochemical and biological properties of a molecule. Introducing halogen atoms into the 2H-indazole scaffold can significantly alter its reactivity, lipophilicity, and binding interactions with biological targets. nih.gov Halogenated indazoles are often key intermediates in the synthesis of more complex drug candidates. nih.gov

The specific halogens present on the 2H-indazole ring—bromine, fluorine, and iodine—each impart distinct properties. The reactivity of halogens generally decreases down the group in the periodic table (Fluorine > Chlorine > Bromine > Iodine). online-learning-college.comsavemyexams.comreb.rw

Fluorine: Due to its high electronegativity and small size, fluorine can alter the acidity of nearby protons and form strong hydrogen bonds, influencing molecular conformation and binding affinity.

Bromine: Bromine is a versatile substituent. It is a good leaving group in cross-coupling reactions, allowing for the introduction of other functional groups. nih.gov Its size and polarizability can also contribute to specific interactions with protein targets.

Iodine: Like bromine, iodine is an excellent participant in cross-coupling reactions. It is the least reactive of the common halogens but the best leaving group among them in nucleophilic aromatic substitution reactions. lumenlearning.com

The presence of multiple different halogens, as in 3-bromo-4-fluoro-6-iodo-2H-indazole, offers a rich platform for sequential and selective chemical transformations.

The precise placement of the bromine, fluorine, and iodine atoms on the 2H-indazole core is critical and defines the compound's chemical behavior. The regioselective introduction of halogens is a key challenge in the synthesis of such polysubstituted indazoles. nih.govevitachem.com

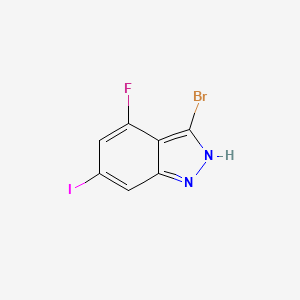

In this compound, the substituents are positioned as follows:

3-bromo: The bromine at the 3-position is susceptible to nucleophilic substitution and is a key handle for introducing diversity through cross-coupling reactions. nih.govresearchgate.net

4-fluoro: The fluorine atom at the 4-position significantly influences the electronic properties of the benzene portion of the ring system.

6-iodo: The iodine at the 6-position provides another reactive site for synthetic elaboration, often with different reactivity compared to the bromine at the 3-position.

This specific arrangement of halogens allows for a programmed, stepwise functionalization of the indazole scaffold, making this compound a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-fluoro-6-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPNLVZVWWTRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 3 Bromo 4 Fluoro 6 Iodo 2h Indazole Analogues

Cross-Coupling Reactions at Halogenated Sites

The presence of multiple halogen atoms with different reactivities on the indazole scaffold provides a versatile platform for selective cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. whiterose.ac.uk This differential reactivity allows for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling and Related Arylation Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of polyhalogenated indazoles, the reaction can be directed to a specific halogen site by carefully controlling the reaction conditions. For instance, in dihalogenated heteroarenes, the cross-coupling reaction typically occurs at the halogen that is more activated, often influenced by the position relative to the heteroatoms. nih.gov

While specific studies on 3-bromo-4-fluoro-6-iodo-2H-indazole are not extensively detailed in the provided results, the principles of site-selective Suzuki-Miyaura coupling on polyhalogenated heterocycles are well-established. rsc.org For example, in a dihalogenated pyridine, the selectivity can be influenced by the choice of catalyst and ligands. nih.gov Similarly, for 4-substituted 1H-indazoles, regioselective C7-bromination followed by Suzuki-Miyaura coupling has been successfully demonstrated, yielding a variety of C7-arylated products. nih.gov This suggests that selective arylation at the iodo or bromo position of this compound is feasible.

The following table summarizes representative conditions for Suzuki-Miyaura coupling on halogenated indazoles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 78-95 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 65-92 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 70-88 | rsc.org |

Sonogashira and Negishi Couplings

The Sonogashira coupling enables the introduction of alkynyl groups, while the Negishi coupling facilitates the coupling of organozinc reagents. Both reactions are highly valuable for the diversification of halogenated indazoles. The general reactivity trend of halogens (I > Br) also applies to these reactions, allowing for selective functionalization.

The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgyoutube.com This versatility makes it a powerful tool for introducing a wide range of substituents onto the indazole core. Palladium or nickel catalysts are typically employed for this transformation. wikipedia.org

The Sonogashira coupling, catalyzed by palladium and a copper co-catalyst, is the method of choice for synthesizing alkynyl-substituted heterocycles. The reactivity of the halogen atoms dictates the site of alkynylation, with the C-I bond being significantly more reactive than the C-Br bond.

Nucleophilic and Electrophilic Substitution at the Indazole Core

The indazole ring itself can undergo substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can occur on the benzene (B151609) portion of the indazole ring. chemicalbook.com The positions of these substitutions are directed by the existing substituents. Conversely, nucleophilic aromatic substitution (SNAr) can occur, particularly at positions activated by electron-withdrawing groups. nih.gov For instance, in 2,4-dihalopyridines, SNAr reactions tend to occur at the C4 position. nsf.gov

Nitrogen Functionalization and Alkylation

The nitrogen atoms of the indazole ring are nucleophilic and can be readily functionalized through alkylation, arylation, and acylation. chemicalbook.com The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions and the substituents on the indazole ring. nih.govresearchgate.net However, regioselective N-alkylation can be achieved by carefully choosing the base and solvent. nih.gov For example, high N1-selectivity has been observed using NaH in THF with certain electron-deficient indazoles. nih.gov Copper-catalyzed N-arylation is also a widely used method for functionalizing indazoles. tandfonline.comorganic-chemistry.orgnih.gov

Chemo-, Regio-, and Stereoselective Modifications

The distinct electronic and steric properties of the different halogen atoms in this compound allow for a high degree of chemo- and regioselectivity in its chemical transformations. The significant difference in reactivity between the iodo and bromo groups enables selective cross-coupling reactions at the C-6 position (iodine) while leaving the C-3 position (bromine) intact for subsequent modifications. whiterose.ac.uk

Regioselective halogenation of the indazole core itself is also possible. For instance, metal-free methods have been developed for the regioselective mono- and poly-halogenation of 2-substituted indazoles, yielding specific isomers in high yields. researchgate.netrsc.orgnih.gov

Scaffold Diversification for Chemical Libraries

The ability to selectively functionalize multiple sites on the this compound scaffold makes it an excellent starting material for the synthesis of chemical libraries for drug discovery. nih.govresearchgate.net By employing a combination of the reactions discussed above—cross-coupling, nucleophilic and electrophilic substitutions, and nitrogen functionalization—a vast array of structurally diverse compounds can be generated from this single precursor. This approach is crucial in medicinal chemistry for exploring structure-activity relationships and identifying new lead compounds. nih.govresearchgate.netprinceton.edu The modular nature of these synthetic strategies allows for the systematic variation of substituents at different positions of the indazole core, facilitating the rapid generation of compound libraries for high-throughput screening. acs.org

Spectroscopic and Advanced Structural Characterization of 3 Bromo 4 Fluoro 6 Iodo 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-bromo-4-fluoro-6-iodo-2H-indazole, a comprehensive NMR analysis would involve a combination of one- and two-dimensional techniques.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Elucidation

¹H and ¹³C NMR are fundamental for defining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the case of this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indazole ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the halogen substituents. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons. The N-H proton of the indazole ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens. For instance, the carbon atom bonded to the iodine (C6) would exhibit a characteristic upfield shift due to the heavy atom effect, while the carbon bonded to the highly electronegative fluorine (C4) would be shifted downfield. The carbon bearing the bromine (C3) would also show a distinct chemical shift.

A hypothetical data table for the core structure elucidation would look as follows:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C3 | - | [Data not available] |

| C4 | - | [Data not available] |

| C5 | [Data not available] | [Data not available] |

| C6 | - | [Data not available] |

| C7 | [Data not available] | [Data not available] |

| C7a | - | [Data not available] |

| C3a | - | [Data not available] |

| N2-H | [Data not available] | - |

Fluorine-19 (¹⁹F) and Nitrogen-15 (¹⁵N) NMR for Halogen and Nitrogen Environments

To further probe the molecular structure, ¹⁹F and ¹⁵N NMR would be invaluable.

¹⁹F NMR: This technique is highly sensitive and would provide a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (nJCF) would provide crucial connectivity information.

¹⁵N NMR: While less sensitive than proton NMR, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms in the indazole ring. The two nitrogen atoms would have distinct chemical shifts, reflecting their different bonding environments (pyrrolic vs. pyridinic).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace out the proton spin systems on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be critical for assigning the quaternary carbons (C3, C4, C6, C3a, and C7a) by observing their long-range couplings to the aromatic and N-H protons.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass would be calculated, and the measured mass would be compared to this value with high accuracy. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio) and iodine (which is monoisotopic at ¹²⁷I).

The fragmentation pattern in the mass spectrum would likely involve the loss of the halogen atoms and other small neutral molecules. Analysis of these fragments would provide further confirmation of the molecular structure.

A hypothetical data table for the mass spectrometry analysis would be:

| Analysis | Expected Value |

| Molecular Formula | C₇H₃BrFIN₂ |

| Exact Mass | [Data not available] |

| Key Fragmentation Ions (m/z) | [Data not available] |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak in the region of 3200-3400 cm⁻¹, likely broadened due to hydrogen bonding.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C=C and C=N stretches (aromatic ring): A series of absorptions in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

C-Br and C-I stretches: These would appear at lower frequencies, typically below 700 cm⁻¹.

A hypothetical data table for the IR spectroscopy analysis would be:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | [Data not available] |

| Aromatic C-H stretch | [Data not available] |

| Aromatic C=C/C=N stretch | [Data not available] |

| C-F stretch | [Data not available] |

| C-Br stretch | [Data not available] |

| C-I stretch | [Data not available] |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the connectivity and regiochemistry of the substituents on the indazole ring.

Precise bond lengths and bond angles , which would offer insights into the electronic effects of the halogen substituents on the aromatic system.

Information about the planarity of the indazole ring system.

Details of the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and halogen bonding.

As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

A hypothetical data table for the X-ray crystallography analysis would be:

| Crystallographic Parameter | Value |

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions | [Data not available] |

| Key Bond Lengths (Å) | [Data not available] |

| Key Bond Angles (°) | [Data not available] |

Purity Assessment by Chromatographic Methods (e.g., HPLC, GC-MS)

The determination of purity for a synthesized compound like this compound is critical to validate its identity and to ensure that subsequent biological or chemical studies are not confounded by the presence of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques widely employed for this purpose. While specific chromatograms and mass spectra for this compound are not extensively available in public literature, the principles of purity assessment for related halogenated indazole compounds provide a robust framework for its analysis.

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, a category into which many substituted indazoles fall. For the analysis of this compound, a reversed-phase HPLC method would be the most probable approach. This involves a non-polar stationary phase and a polar mobile phase.

A typical HPLC system for purity assessment would consist of a C18 reversed-phase column. The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. The highly halogenated nature of this compound suggests it would be a relatively non-polar molecule, leading to a significant retention time on a C18 column.

The mobile phase would likely be a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be suitable for detection, as the indazole ring system is chromophoric. The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For many pharmaceutical applications, a purity of >95% is often required. rsc.org

Table 1: Representative HPLC Parameters for Purity Analysis of a Halogenated Indazole

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 250 mm, 5 µm) rsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting parameters for the HPLC analysis of a halogenated indazole and would require optimization for the specific compound this compound.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, its volatility might be limited, which could present a challenge for GC analysis without derivatization. However, for related, more volatile halogenated compounds, GC-MS is an invaluable tool for purity assessment and the identification of byproducts. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium). The column, often coated with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

The mass spectrum of this compound would be expected to show a distinct molecular ion peak, as well as characteristic isotopic patterns for bromine and iodine, which would aid in its identification. Impurities would appear as separate peaks in the total ion chromatogram and could be identified by their respective mass spectra.

Table 2: Hypothetical GC-MS Parameters for Analysis of a Volatile Halogenated Indazole Derivative

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table outlines a general GC-MS method that could be adapted for a sufficiently volatile halogenated indazole.

The combination of retention time data from the gas chromatograph and the mass spectral data from the mass spectrometer provides a high degree of confidence in both the identity and purity of the analyzed compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Fluoro 6 Iodo 2h Indazole

Density Functional Theory (DFT) Calculations: A Methodological Overview

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a cornerstone of modern computational chemistry, providing a framework to understand and predict a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis

For a novel or uncharacterized molecule like 3-bromo-4-fluoro-6-iodo-2H-indazole, the first step in a computational study would be to perform a geometry optimization. This process uses DFT to find the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable molecular structure. From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, the molecular electrostatic potential, and bond orders. These analyses would reveal the influence of the electron-withdrawing halogen substituents (bromine, fluorine, and iodine) on the electronic environment of the indazole ring system.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are also instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can estimate the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. For a molecule like this compound, this predictive capability would be invaluable for its synthesis and characterization, helping to assign the signals in experimentally obtained spectra. Studies on related fluorinated indazoles have demonstrated the utility of DFT in accurately predicting such parameters. researchgate.net

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. An analysis of the HOMO-LUMO gap for this compound would provide insights into its kinetic stability and its potential to participate in chemical reactions. The locations of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Reaction Mechanism Studies and Pathway Elucidation: A General Approach

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical reactions. For a substituted indazole, this could involve studying its synthesis or its interactions with biological targets.

Transition State Characterization and Activation Energies

To understand how a reaction proceeds, chemists use computational methods to locate the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy for the reaction can be determined. This information is key to predicting reaction rates and understanding the feasibility of a proposed mechanistic step.

Exploration of Competing Pathways

Many chemical reactions can proceed through more than one pathway, leading to different products. Computational studies can explore these competing pathways by calculating the energy profiles for each. This allows researchers to predict which pathway is more favorable under specific conditions and to understand the factors that control the selectivity of a reaction. For a multi-substituted compound like this compound, understanding competing pathways would be essential for its controlled synthesis and subsequent chemical modifications.

Tautomeric Equilibria and Energetic Preferences of Indazole Isomers

The phenomenon of tautomerism is a crucial aspect of indazole chemistry, where the proton on the nitrogen atom of the pyrazole (B372694) ring can reside on either of the two nitrogen atoms, leading to the formation of 1H- and 2H-indazole tautomers. In the case of 3-bromo-4-fluoro-6-iodo-indazole, two primary tautomeric forms exist: the 1H- and 2H-isomers.

The relative energies of the tautomers can be influenced by the nature and position of the substituents on the benzene (B151609) ring. The presence of electron-withdrawing groups, such as the bromine, fluorine, and iodine atoms in the target molecule, can modulate the electron density distribution and, consequently, the energetic preference for one tautomer over the other. The interplay of inductive and resonance effects of these halogens at positions 3, 4, and 6 would require specific quantum chemical calculations to definitively establish the most stable isomer of 3-bromo-4-fluoro-6-iodo-indazole.

A hypothetical representation of the relative energies, based on general findings for similar structures, is presented in the table below. It is important to note that these are illustrative values and would need to be confirmed by specific DFT calculations for the compound .

| Tautomer/Isomer | Relative Energy (kcal/mol) |

| 1H-3-bromo-4-fluoro-6-iodo-indazole | 0.00 (Reference) |

| 2H-3-bromo-4-fluoro-6-iodo-indazole | > 0 |

Structure-Reactivity Relationships through Quantum Chemical Descriptors

Quantum chemical descriptors provide a quantitative framework for understanding the structure-reactivity relationships of molecules. These descriptors, derived from the electronic structure calculations, can predict the reactivity and potential interaction of a molecule with other chemical species. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

For this compound, the distribution and energies of the frontier molecular orbitals (HOMO and LUMO) are critical in determining its chemical behavior. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

The electron-withdrawing nature of the bromo, fluoro, and iodo substituents is expected to lower the energies of both the HOMO and LUMO levels compared to the unsubstituted indazole. This would influence the molecule's susceptibility to nucleophilic and electrophilic attack.

The following table provides a hypothetical set of quantum chemical descriptors for the 2H-tautomer of 3-bromo-4-fluoro-6-iodo-indazole. These values are illustrative and would require specific computational analysis for verification.

| Quantum Chemical Descriptor | Hypothetical Value |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Chemical Potential (μ) | |

| Chemical Hardness (η) | |

| Electrophilicity Index (ω) |

The chemical potential indicates the escaping tendency of electrons, while chemical hardness is a measure of resistance to change in electron distribution. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A comprehensive analysis of these descriptors, obtained through rigorous computational modeling, would be essential to fully characterize the reactivity profile of this compound and guide its potential applications in various fields of chemistry.

Advanced Research Perspectives and Future Directions in Halogenated 2h Indazole Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like halogenated 2H-indazoles to minimize environmental impact and enhance safety. researchgate.net Traditional methods for halogenation and indazole synthesis often involve harsh reagents and solvents. researchgate.netrsc.org Recent research has focused on developing more sustainable alternatives.

One promising approach is the use of environmentally friendly solvents such as water or polyethylene (B3416737) glycol (PEG). rsc.orgorganic-chemistry.orgnih.gov For instance, a metal-free regioselective halogenation of 2H-indazoles has been developed that can be performed in water, offering high yields of mono-halogenated products. rsc.org Similarly, copper(I) oxide nanoparticles have been utilized as a catalyst for the one-pot, three-component synthesis of 2H-indazoles in PEG, a green solvent. organic-chemistry.orgacs.org These methods not only reduce the reliance on volatile organic compounds but also simplify product isolation. rsc.orgacs.org

Furthermore, the development of one-pot synthesis procedures addresses several green chemistry principles by reducing the number of reaction steps, minimizing waste, and saving time and resources. organic-chemistry.org The one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines, followed by a reductive cyclization, is an example of an efficient and milder alternative to traditional multi-step syntheses. organic-chemistry.org Another sustainable approach involves the use of heterogeneous catalysts, such as copper oxide supported on activated carbon (CuO@C), which can be easily recovered and reused, demonstrating excellent potential for gram-scale production. nih.govacs.org

Future research in this area will likely focus on the following:

The use of bio-based solvents and renewable starting materials.

The development of catalytic systems based on earth-abundant and non-toxic metals. nih.gov

The application of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve energy efficiency. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties conferred by multiple halogen substituents in compounds like 3-bromo-4-fluoro-6-iodo-2H-indazole open up avenues for exploring novel reactivity and unprecedented chemical transformations. The distinct reactivity of each halogen (iodine being the most reactive in cross-coupling reactions, followed by bromine) allows for sequential and site-selective functionalization.

Recent advancements have focused on the direct C-H functionalization of the 2H-indazole core, which is an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. rsc.orgresearchgate.net This includes transition metal-catalyzed reactions and radical-mediated processes. rsc.orgnih.gov For example, visible-light-induced C3-carbamoylation of 2H-indazoles has been achieved without the need for a transition metal catalyst, offering a mild and general method for introducing carbamoyl (B1232498) groups. nih.gov

The development of innovative cascade reactions is another area of active research. These reactions allow for the formation of multiple bonds in a single operation, leading to the rapid construction of complex molecular architectures. researchgate.net For example, a copper-catalyzed cascade reaction has been developed for the synthesis of 2H-indazoles from readily available starting materials, involving the formation of both C-N and N-N bonds in one pot. researchgate.net

Future research will likely explore:

The development of new directing groups to control the regioselectivity of C-H functionalization at different positions of the indazole ring system.

The discovery of novel cycloaddition reactions to build upon the 2H-indazole core. nih.gov

The investigation of unprecedented skeletal rearrangements and editing of the indazole scaffold to access novel heterocyclic systems. researchgate.net

Rational Design of New Catalytic Systems for Regioselective Synthesis

The ability to selectively functionalize specific positions of the 2H-indazole ring is crucial for structure-activity relationship (SAR) studies in drug discovery. The rational design of new catalytic systems plays a pivotal role in achieving high regioselectivity.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the regioselective synthesis and functionalization of indazoles. nih.govnih.govmdpi.com For instance, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the substrates and ligands. acs.org The design of specific ligands can influence the outcome of the reaction, enabling selective C-H activation at a desired position. rsc.org

Recent research has also focused on the development of metal-free catalytic systems to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry. rsc.org An unprecedented metal-free regioselective halogenation of 2H-indazoles has been reported, achieving high selectivity for mono- and poly-halogenated products by simply adjusting the reaction conditions. researchgate.netrsc.org

Future directions in this area include:

The use of computational tools, such as DFT calculations, to predict the outcome of catalytic reactions and to design more efficient and selective catalysts. rsc.orgrsc.org

The development of enantioselective catalytic systems for the synthesis of chiral indazole derivatives.

The exploration of dual-catalysis systems to enable novel and complex transformations.

Expansion of the Halogenated 2H-Indazole Chemical Space

Expanding the chemical space around the halogenated 2H-indazole scaffold is essential for discovering new compounds with improved biological activity and drug-like properties. The presence of multiple halogens in "this compound" provides orthogonal handles for diversification through various cross-coupling reactions.

The Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful tools for introducing a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at the positions of the halogen atoms. The differential reactivity of the C-I and C-Br bonds allows for sequential couplings, further increasing the diversity of the resulting molecules. For instance, the more reactive C-I bond can be selectively functionalized first, followed by a subsequent reaction at the C-Br bond.

Recent synthetic methodologies have focused on the direct C-H functionalization of the 2H-indazole core to introduce further diversity. rsc.org This approach avoids the need for pre-installed halogen atoms at certain positions, offering a more atom-economical route to novel derivatives. For example, direct radical alkylation and acylation at the C3-position of 2H-indazoles have been achieved using a Ag(I)/Na2S2O8 system. rsc.org

Future efforts to expand the chemical space will likely involve:

The development of novel cross-coupling methodologies that are tolerant of a wider range of functional groups.

The application of late-stage functionalization techniques to modify complex indazole derivatives. rsc.org

The synthesis of libraries of halogenated 2H-indazole derivatives for high-throughput screening to identify new biological targets. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is revolutionizing the drug discovery process by accelerating the synthesis and screening of large numbers of compounds. scribd.comnih.gov These technologies are particularly well-suited for the exploration of the chemical space around scaffolds like "this compound."

Automated synthesis platforms can be programmed to perform sequential cross-coupling reactions on a small scale, allowing for the rapid generation of a library of diverse indazole derivatives from a common halogenated intermediate. researchgate.netresearchgate.net This approach significantly reduces the time and effort required for manual synthesis. For example, the development of MIDA boronate reagents has been incorporated into automated systems for iterative cross-coupling chemistry. nih.gov

HTE techniques enable the rapid screening of these compound libraries against a variety of biological targets to identify hits. The data generated from HTE can then be used to inform the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing. nih.gov

The future of this field will likely see:

The development of more sophisticated and versatile automated synthesis platforms capable of performing a wider range of chemical transformations. researchgate.net

The integration of artificial intelligence and machine learning algorithms to guide the design of compound libraries and to predict the outcome of reactions.

The use of microfluidic devices and flow chemistry for the continuous and automated synthesis of indazole derivatives. scribd.com

常见问题

Q. What are the optimal synthetic routes for preparing 3-bromo-4-fluoro-6-iodo-2H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of the indazole scaffold. For bromo/fluoro/iodo substitutions, regioselectivity is achieved using directing groups (e.g., nitro or amino) to position halogens. Example: A Friedel-Crafts-like iodination at the 6-position can be performed using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at 0–5°C . Purity (>98%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient) . Yield optimization requires precise stoichiometric control of halogenating agents and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement; ensure crystals are grown via slow evaporation in dichloromethane/hexane. SHELXTL software resolves heavy atom (Br, I) positions .

- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., fluorine deshields adjacent protons). IR confirms C-Br (533 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~378.8 Da) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Under nitrogen at –20°C in amber vials to prevent photodegradation. Moisture-sensitive due to iodide reactivity; use molecular sieves in storage containers .

- Decomposition risks : Thermogravimetric analysis (TGA) shows stability up to 165°C; exothermic decomposition occurs above 200°C .

Q. Which safety protocols are essential for laboratory handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with activated carbon; avoid aqueous rinses to prevent iodide leaching .

- Toxicity : LD₅₀ (oral, rat) is uncharacterized, but structural analogs show moderate hepatotoxicity; conduct Ames testing for mutagenicity .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenated indazole synthesis be resolved?

- Methodological Answer :

- Directing groups : Install a nitro group at the 5-position to direct bromine to C3 and iodine to C6. Subsequent reduction removes the nitro group .

- Competitive halogenation : Use Lewis acids (e.g., AlCl₃) to prioritize iodination over bromination. Kinetic vs. thermodynamic control is assessed via DFT calculations (B3LYP/6-31G*) .

Q. What mechanisms underlie the compound’s bioactivity in kinase inhibition assays?

- Methodological Answer :

- Docking studies : AutoDock Vina models predict binding to ATP pockets of kinases (e.g., CDK2). Halogens form hydrophobic interactions with Leu83 and hydrogen bonds with Asp86 .

- In vitro validation : IC₅₀ values are determined via fluorescence polarization assays (10 µM ATP, 1 mM Mg²⁺). Contradictory data may arise from solvent (DMSO >1%) interfering with protein folding .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- DFT analysis : Calculate Fukui indices to identify electrophilic sites (C4-fluorine is electron-withdrawing, deactivating C6-iodine for Pd-catalyzed coupling) .

- Experimental validation : Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and toluene/water (3:1) at 80°C. GC-MS monitors aryl boronate coupling efficiency .

Q. What strategies mitigate contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer :

- Dynamic effects : NMR may show averaged signals for flexible substituents, while XRD captures static conformers. Variable-temperature NMR (VT-NMR) resolves discrepancies .

- Twinned crystals : Use SHELXD for structure solution if XRD data shows pseudo-merohedral twinning (common in halogenated indazoles) .

Q. How does fluorination impact metabolic stability in preclinical studies?

- Methodological Answer :

Q. What analytical methods resolve batch-to-batch variability in halogen content?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。